molecular formula C10H13ClN2O B14420280 N~3~-(3-Chlorophenyl)-N-methyl-beta-alaninamide CAS No. 87231-26-3

N~3~-(3-Chlorophenyl)-N-methyl-beta-alaninamide

Cat. No.: B14420280
CAS No.: 87231-26-3
M. Wt: 212.67 g/mol
InChI Key: WFZUMLWNHVPADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-(3-Chlorophenyl)-N-methyl-beta-alaninamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group attached to the nitrogen atom of the amide, and a methyl group attached to the nitrogen atom of the beta-alaninamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3-Chlorophenyl)-N-methyl-beta-alaninamide typically involves the reaction of 3-chlorophenylamine with N-methyl-beta-alanine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like acetonitrile . The reaction is carried out at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of N3-(3-Chlorophenyl)-N-methyl-beta-alaninamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~3~-(3-Chlorophenyl)-N-methyl-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~3~-(3-Chlorophenyl)-N-methyl-beta-alaninamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N3-(3-Chlorophenyl)-N-methyl-beta-alaninamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(3-Chlorophenyl)-N-methyl-beta-alaninamide is unique due to the presence of both a chlorophenyl group and a beta-alaninamide group, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

87231-26-3

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

3-(3-chloroanilino)-N-methylpropanamide

InChI

InChI=1S/C10H13ClN2O/c1-12-10(14)5-6-13-9-4-2-3-8(11)7-9/h2-4,7,13H,5-6H2,1H3,(H,12,14)

InChI Key

WFZUMLWNHVPADE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCNC1=CC(=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.